REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Cl)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[C:10]1([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>C(Cl)Cl>[O:16]([C:10]1[CH:11]=[CH:12][C:13]([C:3](=[O:4])[CH2:2][Br:1])=[CH:14][CH:15]=1)[C:17]1[CH:18]=[CH:19][C:20]([C:3](=[O:4])[CH2:2][Br:1])=[CH:21][CH:22]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
2.22 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −15° C. for an additional 3 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring at −15° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene dichloride (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2% aqueous sodium hydrogen carbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=C(C=C1)C(CBr)=O)C1=CC=C(C=C1)C(CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |